molecular formula C19H20ClNO4 B5090903 butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate

butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate

Cat. No. B5090903
M. Wt: 361.8 g/mol
InChI Key: GJQDHUNCHIMVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly known as C16H17ClN2O4 and is synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and growth. Additionally, this compound has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the normal functioning of cells.
Biochemical and Physiological Effects:
Studies have shown that butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate has several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. Additionally, this compound has been shown to increase the production of reactive oxygen species, which can induce oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anti-cancer drugs. However, one of the major limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research of butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate. One of the major areas of research is the development of new drugs for the treatment of cancer. Additionally, this compound has been studied for its potential applications in the development of new antibiotics, anti-inflammatory agents, and anti-viral drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound has been extensively studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential applications in the development of new antibiotics, anti-inflammatory agents, and anti-viral drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate is a complex process that involves several steps. The first step is the synthesis of 5-chloro-2-methoxybenzoic acid, which is then converted into the acid chloride using thionyl chloride. The acid chloride is then reacted with 4-aminobenzoic acid in the presence of a base to form the desired compound. Finally, the compound is purified through column chromatography to obtain the pure product.

Scientific Research Applications

Butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential applications in the development of new antibiotics, anti-inflammatory agents, and anti-viral drugs.

properties

IUPAC Name

butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-3-4-11-25-19(23)13-5-8-15(9-6-13)21-18(22)16-12-14(20)7-10-17(16)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQDHUNCHIMVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.